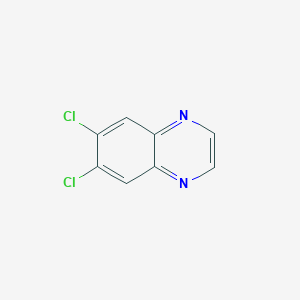

6,7-Dichloroquinoxaline

描述

Significance of Quinoxaline (B1680401) Core in Heterocyclic Chemistry Research

Overview of Quinoxaline Derivatives as Promising Scaffolds

Quinoxalines, which feature a benzene (B151609) ring fused to a pyrazine (B50134) ring, are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention from chemists and biochemists. mdpi.commdpi.com Their versatile structure serves as a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mtieat.org This has led to the development of numerous quinoxaline derivatives with a wide spectrum of pharmacological activities. rsc.orgsapub.org

The applications of quinoxaline derivatives are diverse, ranging from pharmaceuticals to materials science. In the realm of medicine, they have been investigated for their potential as anticancer, antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory agents. sapub.orgnih.gov For instance, certain quinoxaline-1,4-di-N-oxide derivatives have shown significant inhibitory effects against M. tuberculosis. mdpi.com The adaptability of the quinoxaline core allows for structural modifications that can fine-tune its biological activity, making it a valuable building block in the design of new therapeutic agents. ipp.ptmdpi.com

Table 1: Reported Biological Activities of Various Quinoxaline Scaffolds

| Biological Activity | Reference |

|---|---|

| Anticancer | rsc.orgrsc.orgresearchgate.net |

| Antibacterial | sapub.orgmdpi.com |

| Antifungal | mdpi.commdpi.com |

| Antiviral | mdpi.commdpi.com |

| Antimalarial | researchgate.netijpsjournal.com |

| Anti-inflammatory | researchgate.net |

| Antitubercular | mdpi.commdpi.com |

| Antidepressant | rsc.orgsapub.org |

Relevance of Halogen Substitution in Quinoxaline Frameworks

The introduction of halogen atoms into the quinoxaline framework can significantly influence the compound's physicochemical properties and biological activity. acs.org Halogenation can affect factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. For example, the presence of mild electron-withdrawing groups, such as chlorine, at the 6 and 7 positions of the quinoxaline ring has been shown to increase the potency of certain derivatives under hypoxic conditions, which are often found in solid tumors. nih.gov

The position and nature of the halogen substituent are crucial. Studies on 5,7-dihalido-8-hydroxyquinoline complexes have shown that varying the halogen (from chlorine to iodine) impacts the chemical shifts in NMR spectra and can influence cytotoxic activity. acs.org In the context of 6,7-dichloroquinoxaline, the two chlorine atoms on the benzene ring are electron-withdrawing, which can activate the molecule for certain chemical reactions, such as nucleophilic aromatic substitution. nih.gov This reactivity is a valuable tool for chemists looking to further functionalize the quinoxaline core and create a library of new compounds for screening. mdpi.com

Historical Context of this compound Research

The synthesis of quinoxaline derivatives has a long history, with the first reported synthesis dating back to 1884 by Korner and Hinsberg, who condensed o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This general condensation method remains a fundamental approach for creating the quinoxaline scaffold. sapub.org

Specific research into this compound and its derivatives has built upon this foundational chemistry. An early and notable synthesis involves the reaction of 4,5-dichloro-o-phenylenediamine with diethyl oxalate. prepchem.com This reaction produces this compound-2,3-diol, which can then be further reacted to create other derivatives. prepchem.com Over the years, research has expanded to explore the unique properties conferred by the dichloro substitution. For example, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been identified as a hypoxic cytotoxin, highlighting the importance of the dichloro-substituents in its biological activity. nih.govaub.edu.lbbau.edu.lb

Current State of Research on this compound and its Derivatives

Current research on this compound and its derivatives is vibrant and multifaceted, with significant efforts in medicinal chemistry and materials science.

In medicinal chemistry, derivatives such as This compound-2,3(1H,4H)-dione have been investigated as selective competitive antagonists at the NMDA glutamate (B1630785) receptor glycine (B1666218) site, suggesting potential applications in neurological disorders. scbt.comresearchgate.net Furthermore, the di-N-oxide derivative, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) , has been a subject of interest for its radiosensitizing effects in human colon cancer cells, particularly under hypoxic conditions. nih.gov Research has also explored the synthesis of novel isoquinolino[3,4-b]quinoxaline analogues derived from this compound, which have shown anticancer activity against colon cancer cell lines. aub.edu.lb

In the field of materials science, the chlorinated structure of this compound and its derivatives imparts specific electronic properties. cymitquimica.com For instance, 6,7-dichloro-5,8-quinoxalinedione is explored for its potential in creating new materials. cymitquimica.comresearchgate.net The planar structure and the potential for halogen-mediated π-stacking in some derivatives make them candidates for use in organic semiconductors. vulcanchem.com

Table 2: Selected this compound Derivatives and Their Areas of Research

| Compound Name | CAS Number | Area of Research | Reference |

|---|---|---|---|

| This compound | 19853-64-6 | Building block for synthesis | bldpharm.com |

| This compound-2,3(1H,4H)-dione | 25983-13-5 | NMDA receptor antagonist | scbt.comfluorochem.co.uk |

| 2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | - | Hypoxic cytotoxin, radiosensitizer | nih.govbau.edu.lb |

| This compound-2,3-diol | - | Synthetic intermediate | prepchem.com |

| (this compound-2,3-diyl)bis(phosphonic acid) | - | Collagenase inhibitor | acs.org |

| 6,7-Dichloro-5,8-quinoxalinedione | 102072-82-2 | Materials science | cymitquimica.com |

Research Gaps and Future Directions for this compound

Despite the progress made, there are still research gaps and promising future directions for the study of this compound. While many studies focus on its anticancer potential, a deeper understanding of the precise mechanisms of action of its various derivatives is needed. aub.edu.lbnih.gov For instance, while DCQ shows promise as a radiosensitizer, further in vivo studies are required to validate its therapeutic potential. nih.gov

The exploration of this compound in materials science is another area ripe for further investigation. The impact of the dichloro-substitution on the electronic and photophysical properties of quinoxaline-based polymers and small molecules could be systematically studied to design new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

Furthermore, the development of more efficient and environmentally friendly synthetic methods for this compound and its derivatives remains an important goal. mdpi.commtieat.org While classical methods are well-established, newer catalytic systems and green chemistry approaches could broaden the accessibility and utility of this important heterocyclic scaffold. ijpsjournal.com The creation of a more extensive library of derivatives through techniques like sequential nucleophilic aromatic substitution could lead to the discovery of new compounds with enhanced biological activities or material properties. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6,7-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVWRUWYXLAQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348649 | |

| Record name | 6,7-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19853-64-6 | |

| Record name | 6,7-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6,7 Dichloroquinoxaline

Established Synthetic Routes to 6,7-Dichloroquinoxaline Core

The foundational structure of this compound is assembled through condensation reactions that form the quinoxaline (B1680401) ring system.

Condensation Reactions for Quinoxaline Scaffold Formation

The most prevalent and versatile method for constructing the quinoxaline scaffold is the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. sapub.orgresearchgate.net This approach offers a direct pathway to a wide array of substituted quinoxalines.

The synthesis of the this compound core begins with the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound. osti.gov This reaction is a specific application of the broader and widely used method for quinoxaline synthesis. sapub.org The reactivity of the substituted o-phenylenediamine is influenced by the nature of the substituents on the benzene (B151609) ring. thieme-connect.de For instance, electron-donating groups can enhance the nucleophilicity of the amino groups, potentially affecting the reaction rate and yield. thieme-connect.de

A common dicarbonyl compound used in this synthesis is glyoxal (B1671930) or its surrogates. sapub.orgthieme-connect.com The reaction between 4,5-dichloro-1,2-phenylenediamine and glyoxal leads to the formation of this compound. thieme-connect.com The reaction conditions can be optimized, with some methods achieving high yields in short reaction times, even at room temperature in solvents like methanol. thieme-connect.com

| Reactant 1 | Reactant 2 | Product | Reference |

| 4,5-Dichloro-1,2-phenylenediamine | Glyoxal | This compound | thieme-connect.com |

| 4,5-Dichloro-1,2-phenylenediamine | Diethyl oxalate | This compound-2,3-diol | prepchem.com |

| 4,5-Dichloro-1,2-phenylenediamine | Butane-2,3-dione | 2,3-Dimethyl-6,7-dichloroquinoxaline | chemicalbook.com |

Various 1,2-diketones and their chemical equivalents serve as effective partners in the condensation reaction. sapub.org For example, the reaction of 4,5-dichloro-1,2-phenylenediamine with butane-2,3-dione yields 2,3-dimethyl-6,7-dichloroquinoxaline. chemicalbook.com

Surrogates for simple dicarbonyl compounds, such as 1,4-dioxane-2,3-diol (B184068) for glyoxal, can be advantageous, allowing the reaction to be performed in organic solvents at room temperature. thieme-connect.de Another important precursor, this compound-2,3-diol, is synthesized by reacting 4,5-dichloro-o-phenylenediamine with diethyl oxalate. prepchem.com This diol serves as a key intermediate for further transformations, particularly chlorination.

Reactions of Substituted Phenylenediamines with Dicarbonyl Compounds

Specific Chlorination Methods for Dichloroquinoxaline Synthesis

To obtain the target compound, specific chlorination methods are employed, often starting from a quinoxaline derivative that already possesses the desired substituent pattern on the benzene ring.

Chlorination of Quinoxalinedione (B3055175) Derivatives

A common and efficient route to this compound involves the chlorination of a quinoxalinedione precursor. Specifically, This compound-2,3-dione (B8809070), which can be synthesized from 4,5-dichloro-1,2-phenylenediamine and oxalic acid, is a key intermediate. prepchem.comsolubilityofthings.com The hydroxyl groups of the dione (B5365651) are then replaced by chlorine atoms using a suitable chlorinating agent. This method is widely applicable for the synthesis of various dichloroquinoxaline derivatives.

The synthesis of 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione is a crucial step in this pathway and is achieved through the cyclization of 4,5-dichloro-o-phenylenediamine with oxalic acid. solubilityofthings.comafricaresearchconnects.com This intermediate is then subjected to chlorination to yield the final product.

| Starting Material | Product | Reference |

| This compound-2,3-diol | 2,3,6,7-Tetrachloroquinoxaline (B1308392) | prepchem.com |

| Quinoxaline-2,3-dione | 2,3-Dichloroquinoxaline (B139996) | acs.org |

| 2,3-Dihydroxy-6-nitroquinoxaline | 2,3-Dichloro-6-nitroquinoxaline |

Use of Thionyl Chloride and Phosphorus Oxychloride as Chlorinating Agents

Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are the most frequently used reagents for the chlorination of quinoxalinedione derivatives. acs.orgresearchgate.net The reaction is typically carried out by heating the quinoxalinedione with an excess of the chlorinating agent, often in the presence of a catalyst like dimethylformamide (DMF). chemicalbook.com

For instance, the conversion of this compound-2,3-diol to 2,3,6,7-tetrachloroquinoxaline is achieved by treatment with phosphorus oxychloride and phosphorus pentachloride. prepchem.com Similarly, 2,3-dichloroquinoxaline can be synthesized from quinoxaline-2,3-dione using thionyl chloride in the presence of DMF. acs.org The choice of chlorinating agent and reaction conditions can be tailored to achieve high yields of the desired chlorinated product. chemicalbook.com

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic strategies for this compound and its derivatives focus on improving reaction conditions, yields, and the ability to introduce a wide range of functional groups onto the quinoxaline core. These approaches often align with the principles of green chemistry and utilize powerful catalytic systems.

Green Chemistry Methodologies in Quinoxaline Synthesis

Green chemistry principles are increasingly being applied to the synthesis of quinoxalines to reduce the environmental impact of chemical processes. researchgate.net This involves the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions. researchgate.net

One-pot reactions under solvent-free conditions, such as simple grinding at room temperature, have also been developed for the synthesis of quinoxaline-2,3-dione derivatives. researchgate.net This approach offers excellent atom economy and avoids the use of hazardous solvents. researchgate.net

Table 1: Catalyst-Free Synthesis of this compound

| Reactants | Solvent | Conditions | Yield | Reference |

|---|

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of various quinoxaline derivatives. researchgate.neta2bchem.com The use of microwave irradiation can significantly reduce reaction times, in some cases from hours to minutes, and improve yields. researchgate.net For example, the synthesis of quinoxaline derivatives from o-phenylenediamine and α-hydroxy ketones in acetic acid can be achieved via microwave irradiation. researchgate.net

Performing organic reactions in water is a key goal of green chemistry, as it is a safe, non-toxic, and readily available solvent. researchgate.net The synthesis of quinoxaline derivatives in an aqueous medium has been reported, often utilizing catalysts that are effective in water. researchgate.netresearchgate.net For instance, cerium(IV) ammonium (B1175870) nitrate (B79036) has been used as a catalyst for the condensation of 1,2-diamines and 1,2-diketones in water to produce quinoxaline derivatives in excellent yields. researchgate.net Similarly, indium chloride has been employed as a catalyst for the synthesis of quinoxalines in water at room temperature. researchgate.net

Microwave-Assisted Synthesis

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds like this compound. mdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives with tailored properties.

Palladium-based catalysts are commonly used for cross-coupling reactions, such as the Suzuki and Stille reactions, to form C-C bonds. mdpi.com These methods are valued for their mild reaction conditions and tolerance of various functional groups. mdpi.com

More recently, photoredox catalysis has emerged as a powerful and sustainable approach for C-C bond formation. This strategy utilizes visible light to initiate catalytic cycles, often under mild conditions. While specific examples detailing the use of photoredox catalysis for the direct functionalization of this compound are still emerging, the broader applicability of this technique to similar heterocyclic systems suggests its high potential in this area.

Copper(I)-Catalyzed Reactions

Copper-catalyzed reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, copper(I) catalysts are instrumental in facilitating cross-coupling reactions.

One notable application is the Sonogashira coupling, a copper-co-catalyzed palladium reaction, used to introduce alkynyl groups onto the quinoxaline core. For instance, the selective mono-alkylation of 2,3-dichloroquinoxaline with terminal alkynes can be achieved using a Pd–Cu catalytic system. arkat-usa.org This methodology is crucial for creating precursors to furo[2,3-b]quinoxaline (B11915687) derivatives. arkat-usa.org The resulting 2-chloro-3-(phenylethynyl)quinoxaline can undergo subsequent hydrolysis and cyclization to yield the desired fused heterocyclic system. arkat-usa.org

Furthermore, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has been employed to synthesize 1,2,3-triazole-linked quinoxaline scaffolds. arabjchem.org Starting from 2,3-dichloroquinoxaline, propargyloxy derivatives can be prepared and then reacted with organic azides in the presence of a copper(I) catalyst to afford the corresponding triazole-functionalized quinoxalines. arabjchem.org Some of these compounds have demonstrated notable antibacterial activity. arabjchem.org

The general mechanism for copper-catalyzed allylic substitutions involves the coordination of the Cu(I) species to the alkene, followed by oxidative addition and reductive elimination. wikipedia.org While this is a general principle, the specifics can vary depending on the substrates and ligands used.

| Catalyst System | Reactants | Product Type | Reference |

| Pd-Cu | 2,3-Dichloroquinoxaline, Terminal Alkyne | 2-Chloro-3-(phenylethynyl)quinoxaline | arkat-usa.org |

| Copper(I) | Propargyloxy-quinoxaline, Organic Azide (B81097) | 1,2,3-Triazole-linked quinoxaline | arabjchem.org |

Intramolecular Cyclization Reactions Involving Dichloroquinoxalines

Intramolecular cyclization reactions are a key strategy for the construction of fused heterocyclic systems, and derivatives of dichloroquinoxalines are often employed as precursors in these transformations.

For example, 6-benzoyl-2,3-dichloroquinoxaline can be transformed into various fused systems. niscpr.res.in Reaction with sodium azide leads to the formation of a tetrazolo[1,5-a]quinoxaline (B8696438) derivative through substitution and subsequent intramolecular cyclization of the azide group. niscpr.res.in Similarly, treatment with o-phenylenediamines results in the formation of quinoxalino[2,3-b]quinoxaline (B1663784) derivatives. niscpr.res.in

Another example involves the palladium-mediated intramolecular cyclization of allyl-3-chloroquinoxaline-2-ylamine derivatives to yield substituted pyrrolo[2,3-b]quinoxalines. encyclopedia.pub This reaction highlights the utility of transition metal catalysis in facilitating complex ring-forming reactions.

The synthesis of carborane-fused N-heteroaromatics has been achieved through a reaction between 2,3-dichloroquinoxaline and o-carboranyl lithium. acs.org This transformation involves a stepwise intermolecular C-Cl substitution followed by an intramolecular B-H nucleophilic substitution. acs.org

| Starting Material | Reagent(s) | Product | Reference |

| 6-Benzoyl-2,3-dichloroquinoxaline | Sodium Azide | 7-Benzoyl-4-hydroxytetrazolo[1,5-a]quinoxaline | niscpr.res.in |

| 6-Benzoyl-2,3-dichloroquinoxaline | o-Phenylenediamines | Quinoxalino[2,3-b]quinoxaline derivatives | niscpr.res.in |

| Allyl-3-chloroquinoxaline-2-ylamine | Pd(OAc)2 | Substituted pyrrolo[2,3-b]quinoxaline | encyclopedia.pub |

| 2,3-Dichloroquinoxaline | o-Carboranyl lithium | Carborane-fused N-heteroaromatic | acs.org |

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is characterized by the interplay of its electron-deficient pyrazine (B50134) ring and the two chlorine substituents on the benzene ring. This allows for a variety of chemical transformations.

Reactions at the Quinoxaline Ring Nitrogens (e.g., N-oxidation)

The nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides. The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, generally deactivates the ring nitrogens toward N-oxidation. thieme-connect.de However, N-oxidation is still possible under appropriate conditions. For instance, quinoxaline 1,4-dioxide can react with acetyl chloride, leading to substitution at the 6-position and, with longer reaction times, the formation of this compound. thieme-connect.de

The synthesis of 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been reported and has shown to be effective in decreasing HIF-1α mRNA and protein levels. nih.govaub.edu.lb Additionally, various 6,7-disubstituted quinoxaline 1,4-di-N-oxides have been synthesized and evaluated for their biological activities. nih.gov For example, 6,7-dichloro and 6,7-difluoro derivatives were found to be potent cytotoxins. nih.gov

Substitution Reactions at Halogenated Positions (6 and 7)

The chlorine atoms at the 6- and 7-positions of the quinoxaline ring are susceptible to nucleophilic aromatic substitution (SNAr), although they are generally less reactive than halogens at the 2- and 3-positions. The electron-withdrawing nature of the pyrazine ring facilitates these substitutions.

The reaction of 6,7-dinitroquinoxaline (B13786777) with dry hydrogen chloride can yield a mixture of 6-chloro-7-nitroquinoxaline (B9568) and this compound, with the latter being the sole product under forcing conditions. thieme-connect.de This demonstrates a method for introducing chlorine atoms at these positions.

In a related system, 6,7-dichloroquinoline-5,8-dione, nucleophilic substitution has been observed to occur at the C7 position, leading to the formation of ortho-quinone derivatives. nih.gov

Functionalization at Other Ring Positions (e.g., C-2, C-3)

The C-2 and C-3 positions of the quinoxaline ring are highly activated towards nucleophilic substitution, especially when halogenated as in 2,3-dichloroquinoxaline. This reactivity is a cornerstone of quinoxaline chemistry.

While direct condensation of this compound with carbonyl compounds is not a primary reaction pathway, the functionalization of the quinoxaline core often involves precursors that are synthesized through condensation reactions. For example, the synthesis of this compound-2,3-dione, a key intermediate, is achieved by the condensation of 4,5-dichloro-1,2-phenylenediamine with oxalic acid.

Furthermore, the synthesis of aryl hydrazones of 2-oxo-6,7-dichloro-1,2-dihydroquinoxaline-3-carbaldehyde involves the initial reaction of dichlorophenylenediamine with pyruvic acid. sapub.org Aldol-type condensation reactions, which involve the reaction of enolates with carbonyl compounds, are a fundamental carbon-carbon bond-forming reaction, though not directly applied to the this compound core itself without prior functionalization. vanderbilt.edunih.gov

Oxidation Reactions (e.g., with SeO₂)

The oxidation of alkyl-substituted quinoxalines using selenium dioxide (SeO₂) is a well-established method known as the Riley oxidation. wikipedia.orgadichemistry.com This reaction selectively oxidizes an active methyl or methylene (B1212753) group positioned alpha to the quinoxaline ring system to a carbonyl group. du.ac.in For instance, in a related transformation, 2,3-dimethylquinoxaline (B146804) can be oxidized with SeO₂ to yield 3-methylquinoxaline-2-carbaldehyde.

The mechanism of the Riley oxidation is believed to proceed through an initial ene reaction involving the enol or enamine tautomer of the substrate and SeO₂, followed by a wikipedia.orgprepchem.com-sigmatropic rearrangement and subsequent elimination or hydrolysis to afford the 1,2-dicarbonyl product. wikipedia.orgdu.ac.inmdpi.com The classic conditions for this reaction often involve using SeO₂ in a solvent like 1,4-dioxane, sometimes with a small amount of water. mdpi.com While a specific documented example for 2,3-dimethyl-6,7-dichloroquinoxaline is not detailed in the provided results, the general transformation is applicable. The presence of the dichloro-substituents on the benzene ring would be retained during this type of oxidation.

Table 1: Representative Oxidation of an Alkyl-Substituted this compound

| Reactant | Reagents & Conditions | Product | Notes |

| 6,7-Dichloro-2-methylquinoxaline | Selenium dioxide (SeO₂), 1,4-Dioxane, Heat | This compound-2-carbaldehyde | This reaction represents a typical Riley oxidation, converting the methyl group at the 2-position into an aldehyde (formyl) group. The reaction is known for its selectivity for active methylene and methyl groups adjacent to heterocyclic systems. adichemistry.comdu.ac.in |

Reduction Reactions (e.g., NaBH₄)

The pyrazine ring of the quinoxaline system can be readily reduced to afford 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation. researchgate.net The reduction of this compound with NaBH₄ yields 6,7-dichloro-1,2,3,4-tetrahydroquinoxaline. The successful synthesis of N-acyl derivatives starting from 6,7-dichloro-1,2,3,4-tetrahydroquinoxaline confirms the viability of this reduction. researchgate.net

The reaction conditions can influence the efficiency and rate of the reduction. While NaBH₄ in ethanol (B145695) can reduce quinoxalines, the reaction can be slow. researchgate.net The use of borane (B79455) in THF is reported to be a rapid and high-yield method for reducing various substituted quinoxalines to their tetrahydro-derivatives. researchgate.net

Table 2: Reduction of this compound

| Reactant | Reagents & Conditions | Product | Notes |

| This compound | Sodium borohydride (NaBH₄), Ethanol (EtOH) or Tetrahydrofuran (THF), Room Temperature | 6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | This reaction reduces the pyrazine ring of the quinoxaline system. The choice of solvent can affect reaction time and yield. The resulting tetrahydro-derivative is a useful intermediate for further functionalization. researchgate.net |

Formation of Fused Heterocyclic Systems with this compound

Quinoxaline derivatives, particularly di-halo substituted variants, are excellent precursors for constructing larger, fused polycyclic aromatic systems. These reactions typically involve the condensation of the quinoxaline with a bis-nucleophile, where both chlorine atoms are displaced to form two new heterocyclic rings.

A prominent example is the reaction of a dichloroquinoxaline with an aromatic o-diamine. Specifically, this compound can be condensed with a 1,2-dicarbonyl compound, such as phenanthrene-9,10-dione, to form a fused phenazine (B1670421) system. In a documented synthesis, 4,5-dichloro-1,2-phenylenediamine (an isomer of the precursor to this compound) was reacted with phenanthrene-9,10-dione in glacial acetic acid under reflux to produce 11,12-dichlorodibenzo[a,c]phenazine (B15396065) in high yield. nih.gov A similar strategy can be applied to 2,3-dichloroquinoxaline reacting with an o-phenylenediamine to yield quinoxalino[2,3-b]quinoxaline derivatives. niscpr.res.in This methodology allows for the creation of complex, electron-deficient azaacenes, which are of interest for their electronic properties.

Table 3: Representative Formation of a Fused Heterocyclic System

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Notes |

| 4,5-Dichloro-1,2-phenylenediamine | Phenanthrene-9,10-dione | Glacial acetic acid, Reflux, 6 h | 11,12-Dichlorodibenzo[a,c]phenazine | This reaction exemplifies the condensation of an o-diamine with a 1,2-diketone to form a fused phenazine ring system. The reaction proceeds in high yield (92%). nih.gov This general method is a cornerstone for synthesizing extended aza-aromatic compounds. niscpr.res.in |

Medicinal Chemistry and Pharmacological Research of 6,7 Dichloroquinoxaline and Its Analogs

Anticancer Research and Mechanisms of Action

Derivatives of 6,7-dichloroquinoxaline are prominent in the development of new anticancer agents. researchgate.netmdpi.com Research has demonstrated their potential to inhibit the growth of various cancer cells and has begun to uncover the molecular pathways through which they exert their cytotoxic effects.

A significant body of research has evaluated the in vitro antiproliferative activity of this compound analogs against a panel of human cancer cell lines. The human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG-2) cell lines are commonly used to screen these compounds. researchgate.netmdpi.comresearchgate.net

One of the most extensively studied analogs is 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ). researchgate.net DCQ has shown potent cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and colon cancer (HCT116, DLD-1). researchgate.netnih.gov Its efficacy is often enhanced under hypoxic (low oxygen) conditions, a common feature of solid tumors. researchgate.netnih.gov

Other synthetic derivatives have also shown promise. For example, a series of 1,3-dithiolo[4,5-b]quinoxaline derivatives bearing a sulfonamide moiety were evaluated, with some compounds exhibiting significant antiproliferative activity against MCF-7, HCT-116, and HepG-2 cell lines. researchgate.net Similarly, triazoloquinoxaline-chalcone hybrids have demonstrated cytotoxic effects against these same cell lines, with IC₅₀ values in the low micromolar range. mdpi.com The data below summarizes the antiproliferative activity of selected quinoxaline (B1680401) derivatives.

| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound VIIIc (a 1-phenyl-3-(4-(quinoxalin-2-ylamino)phenyl)urea derivative) | 2.5 | 9.0 | Moderate Activity | nih.gov |

| Compound XVa (a N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide derivative) | 4.4 | 5.3 | Good Activity | nih.gov |

| Compound 12 (a 1,3-dithiolo[4,5-b]quinoxaline-2-ylidine derivative) | >10 | 3.82 | >10 | researchgate.net |

| Compound 7b (a triazoloquinoxaline-chalcone derivative) | 1.65 | 4.46 | 2.89 | mdpi.com |

| Compound 7g (a triazoloquinoxaline-chalcone derivative) | 2.28 | 1.97 | 3.51 | mdpi.com |

The anticancer efficacy of quinoxaline derivatives is heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies help to identify the key molecular features responsible for their biological activity. nih.govmdpi.com

For quinoxaline 1,4-di-N-oxides, the electron-withdrawing character of substituents at the 6 and 7 positions is a critical determinant of cytotoxic potency. frontiersin.org Derivatives with 6,7-dichloro and 6,7-difluoro substitutions have been found to be significantly more potent cytotoxins than analogs with electron-donating groups. frontiersin.org The di-N-oxide moiety itself is a key feature of potent hypoxic cytotoxins like DCQ. frontiersin.orgresearchgate.net

SAR studies on various series of quinoxaline derivatives have revealed several important trends:

Substituents at the 2 and 3 positions: The nature of the groups attached at these positions dramatically alters activity. For instance, in one study, linking a N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (B126) moiety resulted in good anticancer activity, which was further modulated by substitutions on the terminal phenyl ring. nih.gov

Linker Groups: The type of linker connecting the quinoxaline core to other chemical moieties is crucial. Studies have shown that replacing a sulfonyl linker with a benzyl (B1604629) linker can increase activity. mdpi.com

Side Chains: The addition of basic side chains, such as N-methylpiperazine, has been explored to modulate the pharmacological properties of the quinoxaline scaffold. acs.org In a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides, the presence of halogen groups at positions 6 and 7 was found to be an efficient approach for developing antimalarial and antileishmanial agents. ipp.pt

The cytotoxic effects of this compound derivatives are mediated through multiple molecular mechanisms, primarily involving interaction with DNA and the inhibition of essential cellular enzymes.

DNA intercalators are typically planar molecules that can insert themselves between the base pairs of the DNA double helix. oncotarget.comnih.gov This action can disrupt DNA replication and transcription, ultimately leading to cell death. oncotarget.com The planar aromatic structure of the quinoxaline ring system makes it a suitable candidate for DNA intercalation. ipp.pt Research has focused on designing novel quinoxaline derivatives as potential DNA intercalators. researchgate.net For example, This compound-5,8-dione (B3045129) has been identified as an anti-cancer agent that acts as a potent inhibitor of DNA topoisomerase I, a mechanism often associated with intercalating properties. biosynth.com

Topoisomerase II (Topo II) is a vital enzyme that manages DNA topology during replication and transcription by creating and resealing transient double-strand breaks. researchgate.netmdpi.com Inhibitors of this enzyme, known as Topo II poisons, stabilize the temporary complex formed between the enzyme and DNA, leading to permanent DNA breaks and cell death. researchgate.netmdpi.com Several quinoxaline derivatives have been identified as Topo II inhibitors. Notably, Chloroquinoxaline sulfonamide (NSC 339004) was found to be a Topoisomerase IIα and IIβ poison. researchgate.net The structural similarity of some quinoxaline compounds to known Topo II poisons has prompted further investigation into this mechanism. researchgate.net

A primary mechanism of action for several potent this compound analogs is the induction of significant DNA damage. The derivative 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been shown to induce DNA single-strand breaks (SSBs) and double-strand breaks (DSBs). researchgate.netnih.gov Studies using alkaline comet assays revealed high levels of DNA damage in cancer cells exposed to DCQ, particularly when combined with ionizing radiation. nih.govscispace.com The combination of DCQ and radiation was found to activate DNA-protein kinase and induce more phosphorylated ATM (p-ATM), which are key proteins in the cellular response to DSBs. nih.govamanote.com These DSBs are more toxic and difficult for the cell to repair than SSBs, contributing significantly to the compound's cytotoxic effect. nih.gov

Molecular Mechanisms of Anticancer Action

Modulation of Cell Cycle Progression

Quinoxaline derivatives have been shown to influence cell cycle progression, a critical process in cancer cell proliferation. Some derivatives of quinoxaline 1,4-dioxide can induce cell cycle arrest at the G2/M phase. researchgate.netnih.gov For instance, in studies on human colon cancer cells, certain quinoxaline 1,4-dioxides blocked a significant percentage of cells at the G2/M checkpoint. nih.gov This arrest is often associated with the inhibition of key regulatory proteins like cyclin B. nih.gov

Specifically, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), in combination with ionizing radiation, has been observed to cause G2/M arrest in DLD-1 human colon cancer cells under normal oxygen (oxic) conditions. nih.govnih.gov However, under low oxygen (hypoxic) conditions, the same treatment led to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov The response to these compounds can be cell-line dependent. For example, while DCQ combined with radiation induced G2/M arrest in DLD-1 cells, it caused a significant increase in apoptosis (pre-G1 phase) in HCT-116 cells. nih.govscispace.com

Other research has demonstrated that different quinoxaline derivatives can arrest the cell cycle at various phases. For instance, some derivatives have been found to arrest the cell cycle in the S phase in prostate cancer cells (PC-3). tandfonline.com Furthermore, certain triazole-linked quinoxalines can inhibit breast cancer cell growth by arresting cells in the G0/G1 phase. frontiersin.org The modulation of the cell cycle by these compounds represents a key mechanism of their anticancer activity, as it prevents cancer cells from effectively repairing DNA damage, leading to cell death. frontiersin.org

Table 1: Effect of Quinoxaline Derivatives on Cell Cycle Progression

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) + IR | DLD-1 (colon cancer) | G2/M arrest (oxia), pre-G1 arrest (hypoxia) | nih.gov |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) + IR | HCT-116 (colon cancer) | Increased pre-G1 (apoptosis) | nih.gov |

| 2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide (BPQ) | T-84 (colon cancer) | G2/M arrest | nih.gov |

| 2-acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ) | T-84 (colon cancer) | G2/M arrest | nih.gov |

| Quinoxaline derivatives III and IV | PC-3 (prostate cancer) | S phase arrest | tandfonline.com |

| Triazole-linked quinoxalines | Breast cancer cells | G0/G1 arrest | frontiersin.org |

Hypoxia-Selective Cytotoxicity (e.g., Quinoxaline 1,4-Dioxides)

A significant feature of many quinoxaline 1,4-dioxide (QdNO) derivatives is their selective toxicity towards hypoxic cells, which are commonly found in solid tumors and are resistant to conventional therapies. nih.govresearchgate.net This hypoxia selectivity is attributed to the bioreductive activation of these compounds. In the low-oxygen environment of hypoxic cells, the N-oxide groups of QdNOs are enzymatically reduced, leading to the formation of highly reactive radical intermediates that can cause DNA damage. nih.govscispace.com

The cytotoxic potency and hypoxia selectivity of QdNOs are highly dependent on the substituents on the quinoxaline ring. nih.govresearchgate.net Electron-withdrawing groups, such as chloro and fluoro substituents at the 6 and 7 positions, have been shown to increase the reduction potential of the compound, making it more easily reduced and thus more potent under hypoxic conditions. frontiersin.org For example, 6,7-dichloro and 6,7-difluoro derivatives of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxide were found to be 30-fold more potent than the reference compound Tirapazamine. frontiersin.org

2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been identified as a potent hypoxic cytotoxin. nih.govnih.gov It exhibits significantly greater cytotoxicity in hypoxic T-84 human colon cancer cells compared to cells in an oxygen-rich environment, with a hypoxia cytotoxicity ratio (HCR) of 100. nih.gov The presence of the chlorine atoms at the C-6 and C-7 positions appears to be crucial for this high level of selective hypoxic cytotoxicity. nih.gov

Inhibition of HIF-1α Expression

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables tumor cells to adapt to hypoxic conditions by regulating genes involved in angiogenesis, metabolism, and cell survival. frontiersin.orgscispace.com Several quinoxaline 1,4-dioxide derivatives have been shown to inhibit the expression of HIF-1α, representing a promising strategy for cancer therapy. frontiersin.orgoaepublish.com

2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been demonstrated to be effective in reducing both HIF-1α mRNA and protein levels in various cancer cell lines, including human colon cancer T-84 cells, EMT6 mouse mammary adenocarcinoma, and Lewis lung carcinoma cells. nih.govscispace.comfrontiersin.org This reduction in HIF-1α expression subsequently leads to a decrease in the levels of its downstream target, vascular endothelial growth factor (VEGF), which is a critical promoter of angiogenesis. nih.govoaepublish.com

The mechanisms by which quinoxaline derivatives inhibit HIF-1α can vary depending on the cell type. In MCF-7 breast cancer cells, DCQ-induced inhibition of HIF-1α is partly mediated through the activation of p53 and a decrease in the phosphorylation of mTOR, suggesting an effect on the translational level of the protein. frontiersin.orgresearchgate.net In contrast, in MDA-MB-231 cells, DCQ appears to reduce HIF-1α levels via proteasomal-dependent degradation. frontiersin.orgresearchgate.net Other quinoxaline 1,4-dioxide derivatives, such as TX-402 (3-amino-2-quinoxalinecarbonitrile 1,4-dioxide), have also been shown to inhibit HIF-1α expression. frontiersin.orgwjgnet.com

Kinase Inhibition

The quinoxaline scaffold is recognized as a valuable platform for the development of kinase inhibitors, which are a major class of targeted cancer therapies. Various quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit different protein kinases involved in cancer cell signaling pathways.

For example, a series of pyrazole-quinoxaline derivatives were designed as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. rsc.org Some of these compounds demonstrated potent inhibitory activity against these kinases and exhibited antiproliferative effects against cancer cell lines. rsc.org Similarly, new quinoxaline derivatives have been developed as dual inhibitors of Pim-1 and Pim-2 kinases, which are involved in cell survival and proliferation. mdpi.com The substitution pattern on the quinoxaline ring plays a critical role in determining the inhibitory potency and selectivity of these compounds.

While specific studies focusing solely on this compound as a kinase inhibitor are less common, the broader research on quinoxaline derivatives highlights the potential of this chemical scaffold in designing targeted kinase inhibitors for cancer treatment.

Neuropharmacological Investigations

NMDA Receptor Antagonism of This compound-2,3-dione (B8809070) (DCQ)

This compound-2,3-dione, also referred to as DCQX in some literature, is a well-characterized antagonist of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. wikipedia.org However, its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. wikipedia.orgnih.gov

DCQ acts as a competitive antagonist, meaning it competes with the co-agonist for binding to the receptor. scbt.comchemsrc.com Specifically, it targets the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor complex. chemsrc.comgoogle.comcapes.gov.br The presence of the two chlorine atoms at the 6 and 7 positions of the quinoxaline ring is considered crucial for its potent antagonistic activity at this site. google.com By blocking the glycine binding site, DCQ prevents the activation of the NMDA receptor, thereby inhibiting the influx of calcium ions that would normally occur. nih.gov

Interaction with Glycine Binding Sites on NMDA Receptor Complex

The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become activated. The glycine binding site is an allosteric modulatory site, meaning that binding at this site influences the receptor's response to glutamate. Antagonists that target this glycine site, such as this compound-2,3-dione (DCQ), represent a significant class of NMDA receptor inhibitors. researchgate.netgoogle.com

Research has confirmed that DCQ is a competitive antagonist specific to the strychnine-insensitive glycine binding sites on the NMDA receptor complex. chemsrc.comgoogle.comucl.ac.uk Its antagonistic action at this site can prevent the downstream effects of NMDA receptor activation. researchgate.net The development of antagonists for the glycine binding site has been an important area of research for potential therapeutic applications in conditions associated with NMDA receptor-mediated excitotoxicity. researchgate.net

Table 2: Summary of Neuropharmacological Actions of this compound-2,3-dione (DCQ)

| Action | Receptor/Site | Mechanism | Reference |

|---|---|---|---|

| NMDA Receptor Antagonism | NMDA Receptor | Competitive antagonist | scbt.comchemsrc.com |

| Glycine Site Interaction | Strychnine-insensitive glycine binding site on NMDA receptor | Competitive antagonist | chemsrc.comgoogle.comcapes.gov.br |

Implications for Synaptic Plasticity, Memory, and Neurotoxicity Research

Derivatives of this compound have emerged as significant tools in the study of synaptic plasticity, memory, and neurotoxicity. One notable analog, this compound-2,3-dione (DCQX), is recognized for its role in neurological processes. It has been investigated for its potential to protect against neurotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA). This neuroprotective characteristic positions DCQX as a candidate for developing treatments for conditions associated with neuronal loss and neurodegenerative diseases.

The underlying mechanism of these neurological effects often involves the modulation of synaptic plasticity. Synaptic plasticity is the ability of synapses to strengthen or weaken over time, a crucial process for learning and memory. The NMDA receptor, a key player in synaptic plasticity, is a target of interest for compounds like DCQX. Studies on rat brain synaptic membranes have highlighted the interaction of DCQX with these receptors, underscoring its importance in memory function research. The capacity of the brain to reorganize itself by forming new neural connections, known as neuroplasticity, is fundamental to these processes and can be influenced by such compounds. thebritishacademy.ac.uk

Neurotoxicity, the damage to the nervous system by toxic substances, is another area where these compounds are relevant. researchgate.netharvard.edu Research into developmental neurotoxicity, for instance, examines the vulnerability of the developing brain to chemical exposures. harvard.edu The study of how compounds like this compound derivatives interact with neuronal pathways provides valuable insights into the mechanisms of neurotoxicity and potential protective strategies.

Therapeutic Potential in Neurological Disorders (e.g., Stroke, Traumatic Brain Injury, Neurodegenerative Diseases)

The neuroprotective properties of this compound analogs suggest their therapeutic potential in a range of neurological disorders. nih.gov These conditions are often characterized by neuronal damage and loss.

Stroke: Stroke is a leading cause of death and disability globally, resulting from either a blockage of blood flow (ischemic stroke) or bleeding (hemorrhagic stroke) in the brain. mdpi.com Research is ongoing to find effective treatments that can mitigate the neuronal damage following a stroke. phri.ca The potential of compounds like this compound-2,3-dione (DCQX) to counteract NMDA-mediated excitotoxicity makes them relevant in the context of stroke research, where excessive glutamate release can lead to widespread neuronal death.

Neurodegenerative Diseases: This class of diseases, including Alzheimer's and Parkinson's disease, is characterized by the progressive loss of structure or function of neurons. nih.govnews-medical.netmerztherapeutics.com A common feature in many of these diseases is the accumulation of toxic proteins and mitochondrial dysfunction. nih.gov The neuroprotective effects of this compound derivatives make them of interest in the search for new therapeutic agents for these debilitating conditions. lookchem.com

Antimicrobial and Anti-Infective Studies

Quinoxaline derivatives, including those based on the this compound scaffold, have demonstrated a broad spectrum of antimicrobial activities. asmarya.edu.lyresearchgate.net

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)

Certain quinoxaline derivatives have shown promise as antimycobacterial agents. Specifically, quinoxaline-1,4-di-N-oxide derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis by 99 to 100%. researchgate.net This highlights the potential of the quinoxaline core in developing new treatments for tuberculosis.

Antibacterial Activity

The antibacterial properties of this compound derivatives have been evaluated against various bacterial strains. asmarya.edu.lyarcjournals.orgresearchgate.net For instance, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has exhibited a wide range of antibacterial activities. nih.gov

Studies have tested these compounds against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. asmarya.edu.lyasmarya.edu.ly While some derivatives show broad-spectrum activity, others may be more effective against specific types of bacteria. For example, in one study, several synthesized quinoxaline compounds showed activity against Staphylococcus aureus but were inactive against Escherichia coli. arcjournals.org The results often depend on the specific substitutions on the quinoxaline ring. nih.govjetir.org

| Compound/Derivative | Bacterial Strain | Activity | Source |

| This compound-2,3-dione (DCQX) ligand | Staphylococcus aureus | Active | asmarya.edu.ly |

| This compound-2,3-dione (DCQX) ligand | Escherichia coli | Active | asmarya.edu.ly |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | General antibacterial | Wide range of activity | nih.gov |

| Various 2,3-substituted quinoxalines | Staphylococcus aureus | Most compounds active | arcjournals.org |

| Various 2,3-substituted quinoxalines | Escherichia coli | None active | arcjournals.org |

Antifungal Activity

Derivatives of this compound have also been investigated for their antifungal properties. asmarya.edu.lyarcjournals.orgresearchgate.net Research has shown that these compounds can inhibit the growth of various pathogenic fungi.

For example, this compound-2,3-dione (DCQX) and its ruthenium complex have been tested against Aspergillus flavus and Candida albicans. asmarya.edu.ly In another study, a series of 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones, synthesized from a 6,7-dichloro-5,8-quinolinedione precursor, showed significant antifungal activity against several Candida species and Aspergillus niger. nih.gov The introduction of S-(aryl)thio moieties notably improved the antifungal efficacy. nih.gov

| Compound/Derivative | Fungal Strain | Activity | Source |

| This compound-2,3-dione (DCQX) ligand | Aspergillus flavus | Active | asmarya.edu.ly |

| This compound-2,3-dione (DCQX) ligand | Candida albicans | Active | asmarya.edu.ly |

| 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones | Candida species | Good activity | nih.gov |

| 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones | Aspergillus niger | Good activity | nih.gov |

| Various 2,3-substituted quinoxalines | Candida albicans | All compounds active | arcjournals.org |

Antiviral Activity (e.g., Anti-HIV, Anti-SARS-CoV-2)

The antiviral potential of quinoxaline derivatives is an active area of research, with studies exploring their efficacy against various viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). arcjournals.orgnih.govbepress.com

Anti-HIV Activity: Certain quinoxaline derivatives have been identified as having selective anti-HIV-1 activity. researchgate.net For instance, a compound with substitutions at the 6 and 7 positions and an aliphatic chain at position 2 demonstrated notable anti-HIV-1 effects. researchgate.net Furthermore, research has shown that 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) can inhibit the growth of HTLV-1 positive malignant T-cells, a retrovirus related to HIV. nih.gov

Anti-SARS-CoV-2 Activity: The COVID-19 pandemic spurred research into antiviral agents, and quinoxaline derivatives have been among the compounds investigated. rsc.org Viruses, including coronaviruses, often co-opt host cellular processes like autophagy for their replication. nih.gov Therefore, inhibitors of these pathways are being explored as potential antiviral treatments. nih.govfrontiersin.org While direct studies on this compound against SARS-CoV-2 are emerging, the broader class of quinoxalines continues to be a source of interest for developing broad-spectrum antiviral drugs. mdpi.com

Antiparasitic Activity (e.g., Antimalarial, Antitrypanosomal, Antileishmanial)

Quinoxaline derivatives, including those with a 6,7-dichloro substitution pattern, have demonstrated a wide spectrum of antiparasitic activities. core.ac.uk These compounds have been investigated for their potential efficacy against various parasites, including Plasmodium falciparum (malaria), Trypanosoma brucei (trypanosomiasis), and Leishmania species (leishmaniasis). core.ac.ukresearchgate.net

Antimalarial Activity: Research into the antimalarial properties of quinoxaline derivatives has shown promising results. sbq.org.br Studies on 3-phenylquinoxaline 1,4-di-N-oxide derivatives revealed that the presence of a hydrogen or chloro substituent at the para position of the phenyl group, combined with no substitutions at positions 6 and 7 of the quinoxaline ring, resulted in significant activity against chloroquine-resistant P. falciparum strains. sbq.org.br Specifically, 6-chloro-2-[4-(2-methoxyphenyl)-piperazin-1-yl]-quinoxaline-3-carbonitrile 1,4-di-N-oxide has shown potent antimalarial activity. sbq.org.br Further investigations into 3-aryl-2-carbonitrile-1,4-di-N-oxide quinoxaline derivatives have indicated that the 1,4-di-N-oxide forms are generally more active than their reduced quinoxaline counterparts. sbq.org.br

Antitrypanosomal Activity: Derivatives of this compound have been explored for their potential against Trypanosoma cruzi, the parasite responsible for Chagas disease. Studies have shown that the introduction of methylsulfoxyl and methylsulfonyl groups at the R6-position of the quinoxaline ring is crucial for both antileishmanial and antitrypanosomal activity. researchgate.net The electronic properties of substituents at positions 6 and 7, such as with 6,7-difluoro substitution, have been shown to modify the compound's activity. unav.edu

Antileishmanial Activity: Several this compound analogs have been evaluated for their efficacy against Leishmania species. nih.govnih.gov The compound 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329) has demonstrated significant in vitro activity against Leishmania amazonensis promastigotes and intracellular amastigotes with low cytotoxicity. nih.govnih.gov This activity is associated with ultrastructural changes in the parasite, including mitochondrial swelling and an increase in lipid inclusions. nih.govnih.gov In vivo studies in a murine model of cutaneous leishmaniasis showed that treatment with LSPN329 led to a significant reduction in lesion thickness. nih.gov The mechanism of action appears to be multifactorial, primarily targeting the parasite's mitochondria. nih.govnih.gov

Table 1: Antileishmanial Activity of 6,7-Dichloro-2,3-diphenylquinoxaline (LSPN329)

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ (Promastigotes) | 5.3 µM | nih.gov |

| Selectivity Index (Intracellular Amastigotes) | 12.5 | nih.gov |

Other Biological Activities and Therapeutic Explorations

Beyond their antiparasitic effects, this compound and its derivatives have been investigated for a range of other biological activities with therapeutic potential.

Certain this compound derivatives have been identified as potential anti-inflammatory agents. tandfonline.comresearchgate.net These compounds are suggested to be particularly suitable for treating neutrophil-mediated inflammatory diseases. tandfonline.com The anti-inflammatory activity of some quinoxaline derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. scispace.comnih.gov For instance, the analog 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been shown to inhibit the COX-2 protein, which is often upregulated in inflammatory conditions. scispace.comnih.gov Studies have also demonstrated that certain quinoxaline derivatives can reduce leukocyte migration, a key process in inflammation. researchgate.netnih.gov

While research into the antioxidant properties of quinoxaline-1,4-dioxides is not as extensive as other areas, some studies have explored their potential. bau.edu.lb The compound 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline-1,4-dioxide (DCQ) has been a subject of such investigations. bau.edu.lb The antioxidant activity of these compounds is often evaluated using assays like the DPPH radical scavenging method. bau.edu.lb Generally, medicinal plants and their extracts containing various phytochemicals are known for their antioxidant properties, which help protect the body from oxidative stress.

Derivatives of this compound have been studied for their ability to inhibit various enzymes. One notable target is DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. biosynth.com this compound-5,8-dione has been identified as a potent inhibitor of this enzyme. biosynth.com Additionally, some derivatives have been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1). In the context of bacterial infections, (this compound-2,3-diyl)bis(phosphonic acid) has demonstrated inhibitory activity against clostridial and bacillary collagenases, which are important virulence factors. acs.org

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative | Target Enzyme | Reference |

|---|---|---|

| This compound-5,8-dione | DNA topoisomerase I | biosynth.com |

| (this compound-2,3-diyl)bis(phosphonic acid) | Clostridial and Bacillary Collagenases | acs.org |

| Unnamed derivatives | NAD(P)H:quinone oxidoreductase 1 (NQO1) |

A significant area of research for this compound analogs is their role as radiosensitizers in cancer therapy. nih.govnih.gov The compound 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been shown to enhance the effectiveness of ionizing radiation, particularly in hypoxic (low oxygen) tumor cells, which are typically resistant to radiation therapy. scispace.comnih.govnih.gov This effect has been observed in human colon cancer cell lines. nih.govnih.gov The radiosensitizing effect of DCQ is more pronounced under hypoxic conditions compared to normal oxygen levels (oxia). nih.govnih.gov

The radiosensitizing properties of DCQ are attributed to several mechanisms, primarily centered on the enhancement of DNA damage. nih.govresearchgate.net Quinoxaline 1,4-dioxides, like DCQ, are bioreductive compounds that are activated under hypoxic conditions to form DNA-cleaving agents. scispace.comnih.gov This process involves a one-electron reduction, which is more likely to occur in the reducing environment of hypoxic cells. scispace.comnih.gov

Studies using the alkaline COMET assay have demonstrated that the combination of DCQ and ionizing radiation leads to a greater extent of single-strand DNA breaks, especially under hypoxic conditions. nih.gov In addition to direct DNA damage, DCQ also influences key cellular signaling pathways. For example, it can inhibit the radiation-induced increase of p-Akt protein expression under oxic conditions, which can lead to cell cycle arrest at the G2/M phase. nih.gov Under hypoxic conditions, DCQ's induction of apoptosis is associated with an increase in the Bax/Bcl-2 ratio and the inhibition of COX-2 protein expression. scispace.comnih.gov

Radiosensitization in Cancer Therapy

Role of Redox Activation

The biological activity of certain this compound analogs is intrinsically linked to their redox properties. A notable example is 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), which functions as a hypoxic cytotoxin. nih.govscispace.com Its mechanism of action involves redox activation, particularly in the low-oxygen (hypoxic) environments characteristic of solid tumors. nih.govnih.gov The quinoxaline 1,4-dioxide structure undergoes enzymatic one-electron reduction in hypoxic cells, a process less likely to occur in well-oxygenated, normal tissues. nih.govscispace.com This reduction generates a critical oxygen-sensitive radical intermediate that is capable of inducing DNA cleavage, leading to selective toxicity towards hypoxic cancer cells. nih.govnih.gov

The potency of these quinoxaline 1,4-dioxides can be influenced by the nature of the substituents on the benzo-ring. Studies have shown that mild electron-withdrawing groups in the 6 and 7 positions, such as the chloro-substituents in DCQ, can enhance the compound's potency under hypoxic conditions. nih.gov This selective activation in reducing environments makes such compounds promising candidates for hypoxia-targeted cancer therapy. sc.edu The radiosensitizing effects of DCQ have also been attributed to its redox-activated DNA-damaging properties, which are more pronounced under hypoxic conditions. nih.gov

Pharmacological Profiling Methodologies

In vitro cell-based assays are fundamental tools for evaluating the cytotoxic potential of novel chemical entities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. bibliotekanauki.pljapsonline.com This assay measures the metabolic activity of mitochondrial dehydrogenase enzymes in living cells, which convert the yellow MTT into a purple formazan (B1609692) product. bibliotekanauki.pljapsonline.com The amount of formazan produced is proportional to the number of viable cells. bibliotekanauki.pl

Derivatives of this compound have been subjected to MTT assays to determine their cytotoxic effects against various human cancer cell lines. For instance, a series of indolizinoquinoxaline-5,12-dione derivatives, synthesized from this compound-5,8-dione, demonstrated significant growth inhibition against lung adenocarcinoma, large-cell lung carcinoma, and breast carcinoma cell lines, with IC₅₀ values in the micromolar range. publish.csiro.aupublish.csiro.au Similarly, other synthesized quinoxaline derivatives have shown potent anticancer activity against cell lines such as HCT116 (colon carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov

The cytotoxic effects of 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) have also been extensively studied using cell-based assays. DCQ has been shown to inhibit the growth of adult T-cell leukemia (ATL) cell lines in a dose-dependent manner. nih.gov Furthermore, its combination with ionizing radiation has been evaluated in several human colorectal cancer cell lines, revealing varying degrees of sensitization and cytotoxicity. nih.govscispace.com

| Derivative Type | Cell Line | Activity (IC₅₀ µM) |

| Indolizinoquinoxaline-5,12-diones | Lung Adenocarcinoma, Large-cell Lung Carcinoma, Breast Carcinoma | Micromolar range |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (Compound XVa) | HCT116 | 4.4 |

| MCF-7 | 5.3 | |

| 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea (Compound VIIIc) | HCT116 | 2.5 |

| MCF-7 | 9 | |

| 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea (Compound VIIIa) | HepG2 | 9.8 |

Enzyme inhibition assays are critical for elucidating the mechanism of action of pharmacologically active compounds. wikipedia.org These assays measure the ability of a compound to block the activity of a specific enzyme. Derivatives of this compound have been evaluated as inhibitors of various enzymes implicated in cancer progression.

For example, certain derivatives have been identified as inhibitors of Pim-1 and Pim-2 kinases. mdpi.com Halogenated substituents at the 6 and 7 positions of the quinoxaline scaffold were introduced to enhance hydrophobic interactions within the kinase's hinge region. mdpi.com Other studies have reported that some analogs can inhibit the enzyme NQO1.

Furthermore, derivatives of this compound-5,8-dione have been found to be potent inhibitors of DNA topoisomerase I. biosynth.com Research on (this compound-2,3-diyl)bis(phosphonic acid) has shown it to be an inhibitor of bacterial collagenases, such as ColH from Clostridium histolyticum, while displaying minimal activity against human matrix metalloproteinases (MMPs). acs.org

| Compound/Derivative | Target Enzyme | Observed Effect |

| 6,7-dichloro-substituted quinoxalines | Pim-1/Pim-2 Kinase | Inhibition |

| 6,7-Dichloroquinoxalin-2-ol derivatives | NQO1 | Inhibition |

| This compound-5,8-dione | DNA Topoisomerase I | Potent Inhibition |

| (this compound-2,3-diyl)bis(phosphonic acid) | Bacterial Collagenases (e.g., ColH) | Inhibition |

The interaction of small molecules with DNA and their effect on DNA-modifying enzymes like topoisomerases are key areas of anticancer drug research. phcogrev.com DNA binding can be assessed using techniques like UV-Vis spectroscopy, where changes in the DNA's absorption spectrum upon addition of the compound can indicate an interaction. mdpi.com

Derivatives of this compound have been investigated for their ability to bind to DNA and inhibit DNA topoisomerase II. DNA unwinding assays have been used to confirm that some of these compounds bind to DNA. nih.gov For instance, indolizinoquinoxaline-5,12-dione derivatives, synthesized from this compound-5,8-dione, were not only cytotoxic but were also found to inhibit DNA topoisomerase IB. publish.csiro.aupublish.csiro.au While some compounds act as catalytic inhibitors of topoisomerase II, others may function as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex. phcogrev.comnih.gov Studies on 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) have shown that it can induce DNA damage, particularly under hypoxic conditions, as revealed by the alkaline Comet assay. nih.govresearchgate.net

In vivo studies using animal models are a crucial step in the pharmacological profiling of potential drug candidates, providing insights into efficacy and mechanism of action in a whole-organism context. oatext.com The anti-tumor effects of 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) have been investigated in both tumor xenograft and genetic mouse models of colorectal cancer. sc.edu

In one study, Balb/c mice with subcutaneously injected CT-26 colon cancer cells were treated with DCQ. sc.edu The results demonstrated a significant decrease in both tumor weight and final tumor area in the DCQ-treated group compared to the control group. sc.edu In a genetic model using Apcmin/+ mice, which spontaneously develop intestinal polyps, DCQ treatment led to a significant reduction in the size and number of large tumors. sc.edu Histological analysis of tumor tissues from both models revealed a significant increase in the total apoptotic area, indicating that DCQ induces tumor-specific apoptosis. sc.edu Western blot analysis provided further mechanistic insight, showing decreased nuclear expression of HIF-1α and an upregulation of pro-apoptotic proteins like cleaved caspase-9 and Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2. sc.edu

| Animal Model | Treatment | Key Findings |

| Balb/c mice with CT-26 tumor xenografts | 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Significant decrease in tumor weight and final tumor area. Increased total apoptotic area in tumor tissue. sc.edu |

| Apcmin/+ genetic mouse model | 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Significantly lower clinical score after 1 week. Decreased large tumor size and number. Tumor-specific apoptosis in colon tissue. sc.edu |

Computational and Theoretical Studies of 6,7 Dichloroquinoxaline

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis provides a static snapshot of the binding mode and affinity between a ligand, such as 6,7-dichloroquinoxaline, and a target protein.

Molecular docking studies on quinoxaline (B1680401) derivatives have frequently identified human DNA topoisomerase II as a key biological target. mdpi.commdpi.com This enzyme plays a critical role in controlling DNA topology and is a validated target for anticancer drugs. mdpi.com Docking simulations predict that quinoxaline derivatives can bind to the ATP-binding site or the DNA-binding site of topoisomerase II. mdpi.comfu-berlin.de For instance, studies on similar heterocyclic compounds have shown the formation of hydrogen bonds with specific amino acid residues within the enzyme's active site, such as ASN770 and SER800, as well as interactions with DNA base pairs like guanine. mdpi.comscienceasia.org The binding is often stabilized by π-π stacking interactions between the planar quinoxaline ring system and aromatic residues of the protein or DNA bases. scienceasia.org The 6,7-dichloro substituents on the quinoxaline core are predicted to influence the electronic properties and steric fit of the molecule within the binding pocket, potentially enhancing binding affinity.

Beyond topoisomerase II, docking studies have also explored the interaction of quinoxaline derivatives with other protein receptors, such as protein kinases, which are crucial in cell signaling pathways. rsc.org The binding model for these interactions often involves the quinoxaline nucleus fitting into the ATP-binding pocket of the kinase, with substituents on the ring forming specific hydrogen bonds and hydrophobic interactions that determine the compound's inhibitory activity. rsc.org

| Target Protein | Predicted Interaction Type | Key Interacting Residues/Components |

| DNA-Topoisomerase IIα | Hydrogen Bonding, π-π Stacking | ASN770, SER800, DNA bases (e.g., Guanine) |

| Protein Kinases (e.g., EGFR) | Hydrogen Bonding, Hydrophobic Interactions | Amino acid residues in the ATP-binding site |

This table is generated based on findings from studies on quinoxaline derivatives and provides a predictive model for this compound.

Structure-Activity Relationship (SAR) studies, informed by computational modeling, provide crucial insights into how the chemical structure of this compound and its analogues relates to their biological activity. mdpi.com For the quinoxaline scaffold, substitutions at various positions on the ring system are critical for activity. mdpi.com

SAR analyses have consistently shown that the nature and position of substituents on the quinoxaline ring are major determinants of biological potency. mdpi.com For example, in a series of quinoxaline derivatives, the presence of electron-withdrawing groups, such as the chlorine atoms at the 6th and 7th positions, can significantly modulate the electronic distribution of the ring system, which in turn affects binding to target proteins. mdpi.com Computational studies help to rationalize these observations by showing how different functional groups can either enhance or diminish interactions within the target's binding site. For instance, the introduction of specific substituents can create new hydrogen bonding opportunities or improve hydrophobic contacts, leading to increased inhibitory activity. windows.net

Prediction of Binding Patterns with Biological Targets (e.g., DNA-Topoisomerase II Complex, Protein Receptors)

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. innovareacademics.innih.gov

Both 2D and 3D-QSAR models have been developed for various series of quinoxaline derivatives to predict their biological activities. innovareacademics.inmdpi.com

2D-QSAR: This approach uses 2D structural descriptors, such as molecular weight, logP, and topological indices, to build a correlation model with activity. innovareacademics.inijnc.ir These models are computationally less intensive and can provide general insights into the properties that are important for activity. mdpi.com

3D-QSAR: This method provides a more detailed, three-dimensional picture of the structure-activity relationship. rsc.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. imist.ma These models generate 3D contour maps that highlight regions around the aligned molecules where steric bulk, electrostatic charge, or hydrophobic properties are favorable or unfavorable for activity. rsc.orgimist.ma For quinoxaline derivatives, 3D-QSAR models have been used to guide the design of new inhibitors with enhanced potency by indicating optimal substitution patterns. rsc.org

QSAR studies on quinoxaline-based compounds have identified several key molecular features that contribute to their activity. innovareacademics.in These often include:

Pharmacophore Features: The identification of common pharmacophoric elements, such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic groups, is a key outcome of QSAR modeling. innovareacademics.in

Electrostatic and Hydrophobic Fields: 3D-QSAR contour maps often reveal that specific electrostatic and hydrophobic properties are crucial for potent activity. For example, a region requiring a negatively charged potential or a bulky, hydrophobic group can be identified, guiding the modification of the lead compound. imist.ma

Structural Descriptors: 2D-QSAR models for quinoxaline analogues have highlighted the importance of descriptors related to the molecule's size, shape, and lipophilicity in determining its biological effect. ijnc.ir

| QSAR Approach | Key Findings for Quinoxaline Derivatives |

| 2D-QSAR | Identifies important topological and physicochemical descriptors (e.g., logP, molecular refractivity) correlating with activity. innovareacademics.inijnc.ir |

| 3D-QSAR (CoMFA/CoMSIA) | Generates 3D contour maps indicating favorable/unfavorable steric, electrostatic, and hydrophobic regions for substitution. rsc.orgimist.ma |

This table summarizes the general application and findings of QSAR approaches for the quinoxaline class of compounds.

2D and 3D QSAR Approaches

Molecular Dynamics Simulations

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand and its target protein over time. wit.edu.cnmdpi.com These simulations account for the flexibility of both the protein and the ligand, providing a more realistic representation of the binding event. lookchem.com MD simulations have been applied to study this compound and related compounds to assess the stability of the docked poses predicted by molecular docking. wit.edu.cnlookchem.com These simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energies. The trajectories from MD simulations help to validate the binding modes and can highlight key interactions that are persistent over time, thus confirming the importance of specific structural features of this compound for stable binding to its biological targets.

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and properties of molecules like this compound. researchgate.netrsc.org These methods allow for the calculation of various molecular properties that are crucial for predicting chemical behavior. researchgate.net